5-Methyl-2-(trifluoromethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[5-methyl-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-2-3-7(15-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJLNXRODGEOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224771 | |
| Record name | B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079402-45-1 | |
| Record name | B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079402-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-Methyl-2-(trifluoromethoxy)iodobenzene.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the starting material undergoes a palladium-catalyzed cross-coupling reaction with a boron reagent, such as bis(pinacolato)diboron. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, typically in the presence of a protic solvent and a base.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: Protic solvents (e.g., methanol) and bases (e.g., sodium hydroxide).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Substituted benzenes.
Scientific Research Applications
Scientific Research Applications
Research has indicated that this compound exhibits potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression. Its unique structure allows it to interact with specific molecular targets within biological systems.
Table 2: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Candida albicans | 100 µg/mL | Moderate |
| Aspergillus niger | 50 µg/mL | Moderate |
| Escherichia coli | 25 µg/mL | High |
| Bacillus cereus | 10 µg/mL | Higher than AN2690 |
The compound has shown moderate antibacterial and antifungal activities against various pathogens, including Candida albicans, Escherichia coli, and Bacillus cereus .
In Vitro Studies
A study published in Molecules evaluated the antimicrobial properties of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid using agar diffusion methods and MIC determination. The results indicated effective inhibition of growth against several pathogens, demonstrating its potential as an antimicrobial agent.
Docking Studies
Computational docking studies have suggested that this compound can bind to the active site of leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in microbial cells. This interaction may provide insights into its mechanism of action as an antifungal agent .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Substituent Effects on Acidity
The acidity (pKa) of arylboronic acids is influenced by substituent electronic effects. Electron-withdrawing groups (EWGs) lower pKa by stabilizing the deprotonated boronate form, while electron-donating groups (EDGs) increase pKa.
*Estimated based on substituent effects.
Key Insight : The methyl group in the target compound likely diminishes the electron-withdrawing effect of -OCF₃, resulting in higher pKa compared to analogs with dual EWGs (e.g., -CF₃ and -CHO) .
Reactivity in Suzuki-Miyaura Coupling
However, steric hindrance from substituents can impede reactivity.
Key Insight : The target compound’s reactivity is likely lower than para-substituted -OCF₃ analogs but comparable to ortho-substituted derivatives with bulky groups.
Antimicrobial Activity
Antimicrobial efficacy often correlates with the ability to form benzoxaborole derivatives (via cyclization of formyl or hydroxyl groups) or direct enzyme inhibition.
Key Insight : The absence of a formyl group in the target compound likely reduces antifungal activity compared to benzoxaborole-forming analogs. However, the -OCF₃ group may enhance binding to microbial enzymes through hydrophobic interactions .
Structural and Physical Properties
Substituent position and type influence solid-state packing and solubility.
Biological Activity
5-Methyl-2-(trifluoromethoxy)phenylboronic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid is , with a molecular weight of approximately 241.07 g/mol. The trifluoromethoxy group significantly enhances the compound's lipophilicity, which is essential for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity, potentially modulating the activity of specific proteins involved in disease processes.
Biological Activities
Research has indicated that 5-Methyl-2-(trifluoromethoxy)phenylboronic acid exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values indicate moderate potency against these pathogens .
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown significant cytotoxicity, particularly in breast cancer cell lines, with IC50 values in the low micromolar range. This suggests potential applications as an anticancer agent .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases linked to cancer signaling pathways, indicating possible therapeutic applications in metabolic disorders and cancer treatment .
Case Studies and Research Findings
A review of literature reveals several studies that have explored the biological activity of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial screening | Demonstrated activity against E. coli and Staphylococcus aureus with MIC values indicating moderate potency. |
| Study 2 | Anticancer evaluation | Showed significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Enzyme inhibition assay | Identified as an inhibitor of specific kinases involved in cancer signaling pathways, suggesting potential therapeutic applications. |
Q & A
Q. Why do literature reports vary in NMR chemical shifts for structurally similar boronic acids?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
